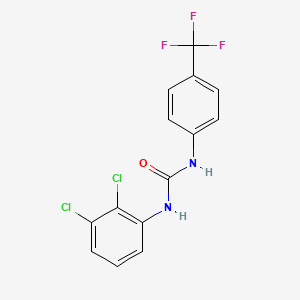![molecular formula C10H18N2O2 B13330846 3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[45]DECAN-2-ONE is a chemical compound with the molecular formula C10H18N2O2 It is part of the spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction is carried out under specific conditions, typically involving the use of a Lewis acid such as BF3.OEt2 in dichloromethane at low temperatures (around -40°C) . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
While specific industrial production methods for 3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets. One of the key targets is receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting the kinase activity of RIPK1, the compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2-OXO-1,3,8-TRIAZASPIRO[4.5]DECAN-3-YL CARBOXYLIC ACID DERIVATIVES: These compounds share a similar spirocyclic structure and have applications in medicinal chemistry.
Oxaspiro[4.5]decan-1-one: This compound is synthesized through similar Prins/pinacol reactions and has comparable applications in organic synthesis.
Uniqueness
3-(PROPAN-2-YL)-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE is unique due to its specific structure and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-propan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)12-7-10(14-9(12)13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
PJFRHKUDSAFTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
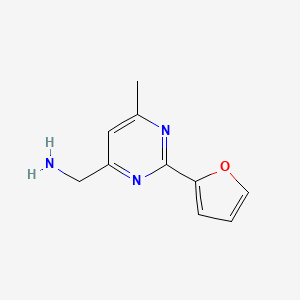
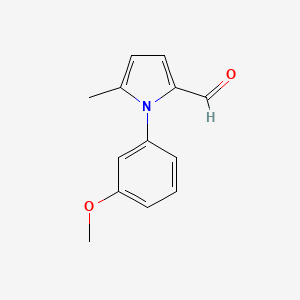
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
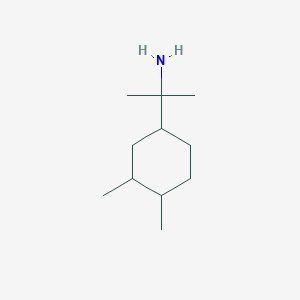
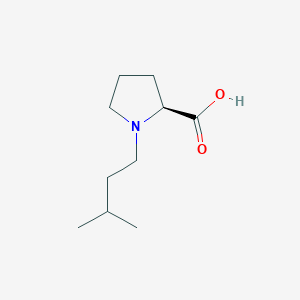
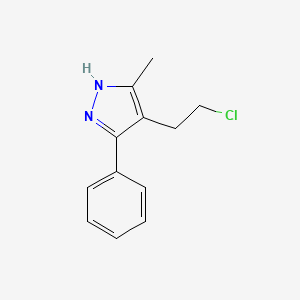
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)
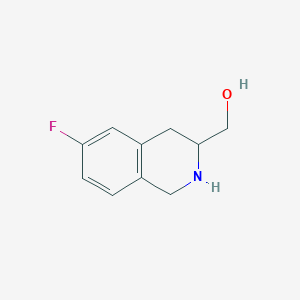
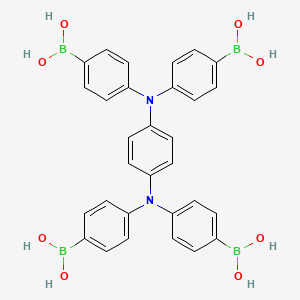
![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
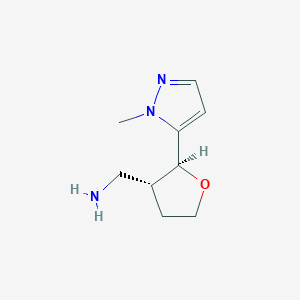
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
